molecular formula C9H13N B158001 2-Propylaniline CAS No. 1821-39-2

2-Propylaniline

Cat. No. B158001
Key on ui cas rn: 1821-39-2
M. Wt: 135.21 g/mol
InChI Key: WKURVXXDGMYSDP-UHFFFAOYSA-N
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Patent
US04886800

Procedure details

The hydrochloride salt of 2-propylaniline was prepared by dissolution of a commercial sample of 2-propylaniline in ethyl ether and addition of an ethereal solution of hydrogen chloride until no further precipitate formed. This precipitate was collected by filtration, washed with ether, and dried briefly in vacuo to provide 2-propylaniline hydrochloride, which was used immediately according to the following procedure. A suspension of this material (34.33 g) was prepared in a prechilled solvent mixture of acetic acid (120 ml), water (77 ml), and concentrated hydrochloric acid (43.4 ml), and was held at -12° with efficient stirring. Using strong external cooling as necessary to maintain an internal temperature between -15° and -10°, a solution of sodium nitrite (14.21 g) in water (67 ml) was added over a period of about 20 min. The mixture was then stirred at -18° for 15 min, and was then filtered into a waiting, prechilled (-7°) solution of 2-cyanoacetamide (50.44 g) in water (2.0 liters) containing sodium acetate (266.7 g). There was an immediate color change to deep yellow followed by the formation of a yellow precipitate. The reaction mixture was stirred in a -11° bath for two days. After warming to 10°, the precipitate was collected by filtration, and was washed alternately with hexanes and ice-cold water. After drying at 45° in vacuo over phosphorus pentoxide, there was obtained 42.12 grams (91% yield) of the title compound as a mixture of (E)- and (Z)-isomers.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=1[NH2:6])[CH2:2][CH3:3].[ClH:11]>C(OCC)C>[CH2:1]([C:4]1[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=1[NH2:6])[CH2:2][CH3:3].[ClH:11].[CH2:1]([C:4]1[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=1[NH2:6])[CH2:2][CH3:3] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)C1=C(N)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
This precipitate was collected by filtration
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried briefly in vacuo

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(CC)C1=C(N)C=CC=C1
Name
Type
product
Smiles
Cl.C(CC)C1=C(N)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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